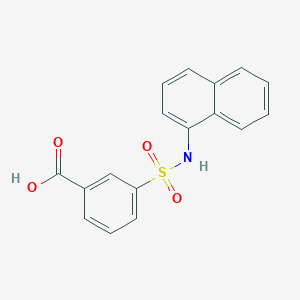![molecular formula C19H12ClN5S B14162868 Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14162868.png)
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- is a heterocyclic aromatic compound It is characterized by the presence of a thienoquinoline core, which is fused with a triazole ring and substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids . Another approach is the metal-free oxidative heteroannulation of 1,7-enynes with thiocyanates, using benzoyl peroxide as the oxidant and sodium thiocyanate as the sulfur source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Benzoyl peroxide as the oxidant.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination, and formyl chloride for formylation.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- has several scientific research applications:
Organic Electronics: It is used as a building block for wide bandgap semiconducting polymer donors in organic solar cells.
Medicinal Chemistry: The compound and its derivatives are explored for their potential as immunomodulators and inhibitors of specific immune responses.
Materials Science: Its unique electronic properties make it suitable for use in the development of advanced materials for various technological applications.
Mechanism of Action
The mechanism of action of Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may modulate immune responses by inducing cytokine biosynthesis and inhibiting T-helper-type 2 immune responses . In organic electronics, its electron-accepting properties facilitate charge transfer processes, enhancing the efficiency of photovoltaic devices .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]quinolin-4(5H)-one: An isomeric structure with similar electronic properties.
Quinolin-2(1H)-ones: Compounds with a quinoline core, used in various chemical and biological applications.
Thieno[3,4-c]quinolin-4(5H)-ones:
Uniqueness
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- is unique due to its specific substitution pattern and the presence of both a triazole ring and a chlorophenyl group. This combination of structural features imparts distinct electronic and chemical properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C19H12ClN5S |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)thieno[3,2-c]quinolin-4-amine |
InChI |
InChI=1S/C19H12ClN5S/c20-14-6-1-2-7-15(14)23-19-13-8-9-26-17(13)11-4-3-5-12(16(11)24-19)18-21-10-22-25-18/h1-10H,(H,23,24)(H,21,22,25) |
InChI Key |
VQNRDEXAKNAZTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC3=C(C=CC=C3C4=NC=NN4)C5=C2C=CS5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14162798.png)
![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
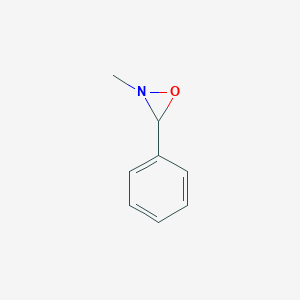
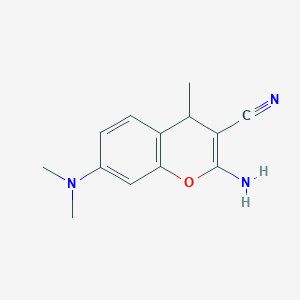
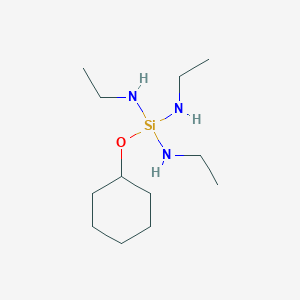
![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)
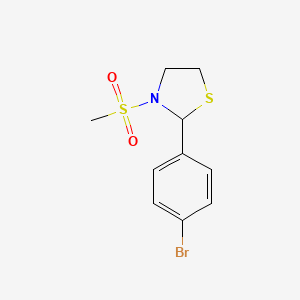
![N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide](/img/structure/B14162839.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B14162858.png)
